Trimethyl-d9-arsine

カタログ番号 B570381

CAS番号:

63296-73-1

分子量: 129.082

InChIキー: HTDIUWINAKAPER-GQALSZNTSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethylarsine is a chemical compound with the formula (CH3)3As, commonly abbreviated as AsMe3 or TMAs . This organic derivative of arsine has been used as a source of arsenic in the microelectronics industry, a building block to other organoarsenic compounds, and serves as a ligand in coordination chemistry . It has a distinct “garlic”-like smell .

Synthesis Analysis

Trimethylarsine can be prepared by the treatment of arsenic oxide with trimethylaluminium . A method of chromatography–mass spectrometry is used to study the impurity composition of arsine synthesized by the reaction of arsenic chloride with sodium borohydride .Molecular Structure Analysis

Trimethylarsine is a pyramidal molecule. The As-C distances average 1.519 Å, and the C-As-C angles are 91.83° . The molecular formula is C3H9As .Chemical Reactions Analysis

Trimethylarsine is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level . It is pyrophoric due to the exothermic nature of the following reaction, which initiates combustion: AsMe3 + 1/2 O2 → OAsMe3 (TMAO) .Physical And Chemical Properties Analysis

Trimethylarsine is a colorless liquid with a density of 1.124 g cm−3 . It has a melting point of −87.3 °C and a boiling point of 56 °C . It is slightly soluble in water and soluble in other organic solvents .Safety And Hazards

将来の方向性

特性

CAS番号 |

63296-73-1 |

|---|---|

製品名 |

Trimethyl-d9-arsine |

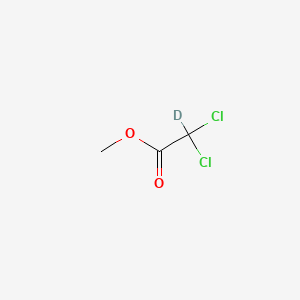

分子式 |

C3H9As |

分子量 |

129.082 |

IUPAC名 |

tris(trideuteriomethyl)arsane |

InChI |

InChI=1S/C3H9As/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 |

InChIキー |

HTDIUWINAKAPER-GQALSZNTSA-N |

SMILES |

C[As](C)C |

同義語 |

Trimethyl-d9-arsenic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)

![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)